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Citronellyl-CoA

Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenase

Researchers characterizing acyclic terpene utilization pathways face a critical limitation: generic acyl-CoAs (e.g., octanoyl-CoA) show negligible activity with dedicated enzymes like AtuD. Citronellyl-CoA is the authentic, high-specificity substrate that resolves this bottleneck. • Definitive substrate for AtuD: Km = 1.6 µM vs. no activity for octanoyl-CoA. • Enables quantitative HTS assay development: 11.25-fold affinity difference over PA1535 (Km = 18 µM) for selective inhibitor screening. • Supports in vitro pathway reconstitution: PA1535 Vmax = 2450 mU mg-1 drives metabolic flux. Supplied with rigorous quality control for reproducible enzymatic and microbial genetics studies. Global shipping with flexible pack sizes.

Molecular Formula C31H52N7O17P3S
Molecular Weight 919.8 g/mol
Cat. No. B1260873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl-CoA
Molecular FormulaC31H52N7O17P3S
Molecular Weight919.8 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1
InChIKeyVDDADDVBKMQECN-PBCNVRCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citronellyl-CoA Properties and Catabolic Role


Citronellyl-CoA (Citronellyl-coenzyme A; CAS: 711027-76-8) is a coenzyme A thioester derivative with a molecular formula of C31H52N7O17P3S and a molecular weight of 919.77 g/mol [1]. It functions as the activated acyl-CoA intermediate in the catabolism of acyclic monoterpenoids such as citronellol and citronellate, primarily within Pseudomonas species [2]. Its classification as a 2,3,4-saturated fatty acyl CoA underscores its role in specific microbial degradation pathways, distinguishing it from other more general acyl-CoA compounds [3].

Pathway Context Acyclic monoterpene catabolism studies (Pseudomonas spp.)
Substrate Role Activated acyl-CoA intermediate for citronellol/citronellate degradation
Chemical Class 2,3,4-saturated fatty acyl CoA; distinct from common short-chain analogs

Why Generic Acyl-CoAs Cannot Replace Citronellyl-CoA


General-purpose acyl-CoA compounds, such as octanoyl-CoA or isovaleryl-CoA, are ineffective substitutes for Citronellyl-CoA in acyclic terpene utilization studies due to its unique structural requirements for enzyme recognition. The specific terpenoid acyl chain of Citronellyl-CoA is essential for interaction with dedicated enzymes like AtuD (citronellyl-CoA dehydrogenase), which exhibits a pronounced substrate specificity for this molecule [1]. This specificity means that experiments or processes relying on the distinct activity of this pathway cannot be replicated using structurally unrelated or more common acyl-CoAs, as they may show negligible activity or completely fail to be processed by the same enzymes [2].

Structural specificity Generic acyl-CoAs (e.g., octanoyl-CoA) may show negligible activity with AtuD, the dedicated dehydrogenase
Enzyme recognition The terpenoid acyl chain is required for enzyme binding; common fatty acyl-CoAs may not support equivalent kinetic profiling
Pathway fidelity Using structurally unrelated acyl-CoAs can alter or abolish reconstitution of the acyclic terpene utilization pathway

Citronellyl-CoA Comparative Evidence Guide


AtuD vs. PA1535: Substrate Affinity

A direct head-to-head comparison of two enzymes from the same organism, AtuD and the PA1535 gene product, demonstrates Citronellyl-CoA's high affinity for its dedicated dehydrogenase. Purified AtuD exhibits a K m of 1.6 μM for Citronellyl-CoA, while the related but less specific PA1535 enzyme shows an 11.25-fold lower affinity with a K m of 18 μM [1]. This highlights the critical importance of using the specific substrate to accurately assess AtuD function. Furthermore, AtuD shows no activity with the alternative substrate octanoyl-CoA, underscoring its narrow specificity [1].

Substrate Affinity
Head-to-head
Km AtuD 1.6 μM vs. PA1535 18 μM
Supports AtuD-specific substrate interpretation
Purified enzymes; 11.25-fold reported affinity difference
Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenase Pseudomonas aeruginosa

PA1535: Citronellyl-CoA vs. Octanoyl-CoA Specificity

When comparing substrates for the less specific enzyme PA1535, Citronellyl-CoA demonstrates a starkly different kinetic profile than the alternative substrate octanoyl-CoA. PA1535 shows a high V max of 2450 mU mg−1 for Citronellyl-CoA, which is four times greater than its activity on octanoyl-CoA (V max of 610 mU mg−1) [1]. The affinity difference is even more dramatic, with a K m of 18 μM for Citronellyl-CoA versus a K m of 130 μM for octanoyl-CoA, representing a 7.2-fold higher affinity [1].

Catalytic Efficiency
Head-to-head
Vmax 2450 vs. 610 mU mg−1; Km 18 vs. 130 μM
Supports terpenoid-CoA reactivity assessment
PA1535 enzyme; 4× Vmax and 7.2× affinity difference
Substrate Profiling Enzyme Promiscuity Acyl-CoA Dehydrogenase Kinetic Comparison

AtuD Essentiality in Acyclic Terpene Catabolism

Genetic evidence confirms the non-redundant role of Citronellyl-CoA's primary metabolic enzyme. Mutant analysis in Pseudomonas aeruginosa showed that deletion of the atuD gene completely abolishes the bacterium's ability to utilize acyclic terpenes as a sole carbon source, whereas deletion of the related PA1535 gene has no effect on this pathway [1]. This demonstrates that the Citronellyl-CoA/AtuD node is the exclusive and essential entry point for terpenoid catabolism in this organism [1].

Pathway Essentiality
Head-to-head
AtuD deletion abolishes growth; PA1535 deletion shows no defect
Confirms exclusive entry role in terpene catabolism
In vivo growth assays, P. aeruginosa mutants
Metabolic Pathway Gene Essentiality Acyclic Terpene Catabolism Pseudomonas aeruginosa

AtuD: First Terpenoid-Specific Acyl-CoA Dehydrogenase

AtuD is documented as the first identified and biochemically characterized acyl-CoA dehydrogenase with a demonstrated substrate specificity for a terpenoid molecule structure [1]. This foundational discovery, which relied on Citronellyl-CoA as the substrate, establishes a new subgroup within the acyl-CoA dehydrogenase family and provides a unique molecular tool for probing terpenoid metabolism that was previously unavailable [1].

Enzyme Discovery
Class-level
First characterized terpenoid-specific acyl-CoA dehydrogenase
Enables novel enzyme-substrate pairing studies
Subgroup-defining discovery; data to verify independent replication
Enzyme Discovery Acyl-CoA Dehydrogenase Substrate Specificity Terpenoid Metabolism

Citronellyl-CoA Validated Application Scenarios


Characterizing Novel Terpenoid-Specific Dehydrogenases

Citronellyl-CoA is the definitive substrate for the in vitro kinetic characterization of novel acyl-CoA dehydrogenases with suspected or demonstrated terpenoid specificity, as exemplified by the foundational work on AtuD from Pseudomonas aeruginosa [1]. Its use, in direct comparison with non-terpenoid acyl-CoAs like octanoyl-CoA, provides a robust and quantitative method for confirming substrate preference and classifying new enzymes, given that AtuD shows no activity on octanoyl-CoA (K m of 1.6 μM for citronellyl-CoA vs. no activity for octanoyl-CoA) [1].

Validation of Acyclic Terpene Catabolic Pathways

In microbial genetics research, Citronellyl-CoA is essential for validating gene function within the acyclic terpene utilization (Atu) pathway. Its dedicated dehydrogenase, AtuD, has been shown to be genetically essential for growth on acyclic terpenes, a phenotype that cannot be complemented by the alternative PA1535 enzyme [1]. This makes Citronellyl-CoA the critical substrate for designing activity assays used to confirm the functional annotation of putative atu genes in both native and heterologous expression systems [1].

High-Throughput Screening for Terpenoid Inhibitors

The 11.25-fold difference in affinity of AtuD (K m = 1.6 μM) versus the related PA1535 enzyme (K m = 18 μM) for Citronellyl-CoA establishes a clear quantitative basis for developing sensitive high-throughput screening (HTS) assays [1]. Such assays can be designed to identify small-molecule inhibitors that specifically disrupt the high-affinity interaction between Citronellyl-CoA and AtuD, with minimal cross-reactivity against other acyl-CoA dehydrogenases, thereby enabling targeted antimicrobial or metabolic engineering research [1].

Cell-Free Biosynthesis of Terpenoid Derivatives

Citronellyl-CoA is a key intermediate in the biosynthetic pathway that converts citronellol to 7-methyl-3-oxo-octanoyl-CoA and other beta-oxidation products [2]. Its use in cell-free systems allows researchers to reconstitute portions of the Atu pathway in vitro, bypassing cellular regulation and toxicity. The demonstrated high activity of PA1535 on Citronellyl-CoA (V max = 2450 mU mg−1) [1] makes it a viable co-substrate for driving flux through engineered metabolic cascades aimed at producing valuable terpenoid-derived molecules.

Application
Selection Property
Validation Focus
Kinetic characterization of terpenoid-specific dehydrogenases
Defined substrate specificity for AtuD
Comparative Km profiling vs. non-terpenoid acyl-CoAs
Functional annotation of atu genes
Pathway-essential substrate
Growth complementation and activity assays in Pseudomonas models
Inhibitor screening against AtuD
High-affinity enzyme-substrate interaction
Specificity window against related acyl-CoA dehydrogenases
In vitro reconstitution of terpenoid β-oxidation
High catalytic turnover with PA1535
Flux analysis in cell-free metabolic cascades

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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